molecular formula C18H18F3NO3S B2707787 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 2320684-41-9

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2707787
CAS No.: 2320684-41-9
M. Wt: 385.4
InChI Key: VDZKOAGUDLBHAN-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide (CAS 2320684-41-9) is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a distinct molecular architecture, with a tetrahydropyran (oxane) core linked to a thiophene heterocycle and a 4-(trifluoromethoxy)benzamide group, yielding a molecular formula of C18H18F3NO3S and a molecular weight of 385.4 g/mol . The incorporation of both the thiophene and the trifluoromethoxy substituents is strategically significant; thiophene derivatives are frequently explored for their diverse biological activities, including as antiviral agents , while the trifluoromethoxy group is a common pharmacophore known to enhance a compound's metabolic stability, lipophilicity, and binding affinity . Benzamide compounds, in general, are recognized as important scaffolds in pharmaceutical development, often providing structural rigidity and demonstrating a broad spectrum of pharmacological properties such as antibacterial, anti-inflammatory, and antioxidant activities . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules. It also serves as a valuable candidate for high-throughput screening in oncology and infectious disease research, given that structurally similar benzamide and thiophene compounds have been investigated as anti-cancer agents and hedgehog pathway modulators . Sourcing this chemical is facilitated through specialty suppliers, with options available from milligram to gram quantities for laboratory use . This product is intended for research and development applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)25-15-3-1-13(2-4-15)16(23)22-12-17(6-8-24-9-7-17)14-5-10-26-11-14/h1-5,10-11H,6-9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZKOAGUDLBHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction, using a trifluoromethoxy-substituted benzoic acid derivative and an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: This compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Design

a. Oxane vs. Diazepane/Piperazine Systems
  • Compound 9b (): 4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide replaces the oxane ring with a 1,4-diazepane moiety.
  • Compound 3g (): N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide employs a piperazine ring, which is smaller and more polar than oxane. Piperazine derivatives are common in dopamine receptor ligands, suggesting divergent pharmacological targets compared to the oxane-containing compound .
b. Substituent Variations on Benzamide
  • Trifluoromethoxy vs. Trifluoromethyl/Halogens : The target compound’s 4-(trifluoromethoxy) group differs from 4-(trifluoromethyl) (e.g., ) or halogenated (e.g., 2,4-dichlorophenyl in ) substituents. Trifluoromethoxy offers a balance of electron-withdrawing effects and steric bulk, influencing both binding affinity and pharmacokinetics .
  • Thiophen-3-yl vs. Thiophen-2-yl/Pyridinyl : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl () or pyridinyl () substituents in analogues. Thiophen-3-yl may alter π-π stacking interactions in biological targets compared to its 2-isomer .

Key Observations :

  • The target compound’s synthesis would require careful handling of the oxane-thiophene intermediate, similar to the hazardous steps noted for anomeric amides in –2.
  • Purification methods (e.g., normal/reverse-phase chromatography in –7) are critical for isolating benzamide derivatives due to their structural complexity .

Physicochemical and Spectral Properties

While direct data for the target compound is unavailable, insights can be drawn from analogues:

  • IR Spectra : Thiophene-related C-S stretches (~1240–1255 cm⁻¹) and benzamide C=O (~1660–1680 cm⁻¹) are consistent across derivatives (). The absence of C=O in triazole-thiones () highlights the importance of tautomerism in related structures .
  • NMR : Benzamide protons (e.g., NH at δ 8–10 ppm, aromatic protons at δ 7–8 ppm) and thiophene protons (δ 6.5–7.5 ppm) are typical (–7).
  • Stability : Analogues like compound 3 () decompose at room temperature, necessitating storage at low temperatures and protection from light .

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C15H16F3N2O2S
  • Molecular Weight : 356.36 g/mol
  • CAS Number : Not explicitly listed in the search results, but can be derived from its structure.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with oxan compounds and trifluoromethoxy benzamide intermediates. Specific synthetic routes may vary, but common methodologies include:

  • Formation of the thiophene ring : Utilizing known thiophene synthesis techniques.
  • Oxan formation : Employing cyclization reactions to create the oxan structure.
  • Final coupling : Using amide bond formation techniques to link the oxan and trifluoromethoxy benzamide moieties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that derivatives with thiophene rings possess antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) often in the range of 50–200 µg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a related compound was tested against MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer) cell lines, showing IC50 values ranging from 10 to 30 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. In animal models, they have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of this compound.
    • Methodology : Treatment of human cancer cell lines with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM, with associated morphological changes indicative of apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to determine the zone of inhibition.
    • Results : The compound exhibited a notable zone of inhibition against E. coli and S. aureus, suggesting broad-spectrum antimicrobial activity.

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